molecular formula C7H11NS B8804754 2-(2-methylthiophen-3-yl)ethan-1-amine

2-(2-methylthiophen-3-yl)ethan-1-amine

Cat. No.: B8804754
M. Wt: 141.24 g/mol
InChI Key: HNFMICGEAVUHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylthiophen-3-yl)ethan-1-amine is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 3-position and an ethylamine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .

Mechanism of Action

The mechanism of action of methyl thiophene-3-ethylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to active sites or modulating the activity of specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylthiophen-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)ethanamine

InChI

InChI=1S/C7H11NS/c1-6-7(2-4-8)3-5-9-6/h3,5H,2,4,8H2,1H3

InChI Key

HNFMICGEAVUHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-thienylethyl formamide (62.0 g) in dry diethylether (100 ml) was added dropwise over 1 hour to a stirred suspension of lithium aluminium hydride (19.0 g) in diethylether (500 ml) at room temperature under nitrogen. After 2 hours at reflux temperature the mixture was allowed to cool and the following were added, water (19 ml), 2M sodium hydroxide (38 ml) and water (57 ml). After vigorous stirring for 0.5 hours the suspension was filtered and the filtrate evaporated. The liquid residue (58 g) was dissolved in ethanol (60 ml) and ethanolic hydrogen chloride (~5M, 90 ml) added. After cooling the white crystals of methyl thiophene-3-ethylamine hydrochloride (m.p. 149°) were filtered. The hydrochloride salt was converted to the free base by extraction between dichloromethane and aqueous ammonia, followed by distillation to give methyl thiophene-3-ethylamine (b.p. 78° at 2 mmHg) as a colourless liquid.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
57 mL
Type
reactant
Reaction Step Four

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